[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate
Description
[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate is a synthetic ester derivative featuring a 2-oxoethyl backbone substituted with a 2,6-difluoroanilino group and a 4-tert-butylbenzoate moiety. The 2,6-difluoroanilino group introduces electron-withdrawing fluorine atoms and hydrogen-bonding capabilities, while the bulky 4-tert-butylbenzoate enhances lipophilicity, which may influence membrane permeability and metabolic stability.
Properties
IUPAC Name |
[2-(2,6-difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO3/c1-19(2,3)13-9-7-12(8-10-13)18(24)25-11-16(23)22-17-14(20)5-4-6-15(17)21/h4-10H,11H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKGLJTOMSYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate typically involves the reaction of 2,6-difluoroaniline with oxoacetic acid derivatives under specific conditions. The reaction is often catalyzed by palladium-based catalysts and can involve various coupling reactions such as Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, and Heck reactions .
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening kits and automated synthesis processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on substituents on the benzoate ring and the oxoethyl group. Key comparisons are summarized below:
Table 1: Comparative Analysis of Structural Analogs
*Inferred based on structural similarities to nitrogen-containing adamantane derivatives with anti-inflammatory properties .
- Adamantane-Based Analogs: Adamantane-substituted esters (e.g., 2-chlorobenzoate) demonstrate selective antioxidant activity, with radical scavenging linked to the chloro group’s electron-withdrawing effects . Nitrogen-containing derivatives (e.g., 2-pyridinecarboxylate) exhibit enhanced anti-inflammatory effects, suggesting that the target compound’s 2,6-difluoroanilino group (a nitrogen-containing moiety) may similarly modulate inflammation.
- 4-tert-Butyl vs. Bulky Substituents : The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like ethyl or fluorine in other analogs. This may improve metabolic stability but reduce solubility, a trade-off critical for drug design .
Conformational and Crystallographic Trends
Adamantane-based analogs adopt a synclinal conformation in crystals, with head-to-tail molecular packing (adamantane-to-phenyl interactions) . While crystallographic data for the target compound are unavailable, its tert-butyl group may induce distinct packing patterns due to steric hindrance. Structural studies using SHELX software (commonly employed for small-molecule refinement ) could clarify these differences.
Biological Activity
The compound [2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate has garnered attention in recent years due to its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant research findings.
- Chemical Formula : C23H27F2NO3
- CAS Number : 378196-49-7
- Molecular Weight : 401.47 g/mol
The biological activity of this compound is primarily linked to its ability to interact with various biological pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
- Antioxidant Properties : The presence of the difluoroaniline moiety suggests potential antioxidant activity, which could protect cells from oxidative stress.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those related to cell growth and apoptosis.
Efficacy in Cell Lines
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Below is a summary of findings from several studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.7 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.5 | Modulation of apoptotic pathways |
Case Studies
-
Case Study on MCF-7 Cells :
- A study evaluated the effects of the compound on MCF-7 breast cancer cells, showing a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage at concentrations above 10 µM.
-
A549 Lung Cancer Model :
- In A549 cells, treatment with the compound resulted in significant inhibition of growth, with an IC50 value of 12.7 µM. Mechanistic studies indicated that this effect was mediated through cell cycle arrest at the G1 phase.
-
HeLa Cells :
- The compound demonstrated potent activity against HeLa cells with an IC50 of 10.5 µM. Analysis revealed that it triggered mitochondrial dysfunction leading to apoptosis.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound shows moderate solubility in organic solvents but limited aqueous solubility, which may affect bioavailability.
- Metabolism : Preliminary data suggest hepatic metabolism with potential formation of active metabolites.
- Toxicity Studies : In vivo studies indicate low acute toxicity; however, long-term effects remain to be fully elucidated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
